molecular formula C11H8BrNO B2648112 1-(7-Bromoquinolin-3-yl)ethanone CAS No. 1228552-87-1

1-(7-Bromoquinolin-3-yl)ethanone

Cat. No.: B2648112
CAS No.: 1228552-87-1
M. Wt: 250.095
InChI Key: LYQOPNMWQZTJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Bromoquinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The presence of a bromine atom at the 7th position of the quinoline ring and an ethanone group at the 3rd position makes this compound unique and valuable for various chemical reactions and applications.

Chemical Reactions Analysis

1-(7-Bromoquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(7-Bromoquinolin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Bromoquinolin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ethanone group play crucial roles in its binding affinity and specificity . The pathways involved can vary widely depending on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

1-(7-Bromoquinolin-3-yl)ethanone can be compared with other quinoline derivatives, such as:

    1-(6-Bromoquinolin-3-yl)ethanone: Similar structure but with the bromine atom at the 6th position.

    1-(7-Chloroquinolin-3-yl)ethanone: Chlorine atom instead of bromine at the 7th position.

    1-(7-Bromoquinolin-4-yl)ethanone: Ethanone group at the 4th position instead of the 3rd.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.

Properties

IUPAC Name

1-(7-bromoquinolin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c1-7(14)9-4-8-2-3-10(12)5-11(8)13-6-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQOPNMWQZTJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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